4-(2-Aminoethyl)benzene-1,3-diol hydrochloride
Overview
Description
“4-(2-Aminoethyl)benzene-1,3-diol hydrochloride” is also known as Dopamine hydrochloride . It is a naturally occurring biochemical catecholamine precursor of noradrenaline and adrenaline . It is a derivative of the amino acid tyrosine .
Synthesis Analysis
Dopamine is synthesized in areas of the central and peripheral nervous systems. It is synthesized in the hypothalamus, the arcuate nucleus, and the caudate nucleus of the brain . Tyrosine is modified by tyrosine hydroxylase to form DOPA, which is a very important step in the formation of Dopamine . DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine .Molecular Structure Analysis
The chemical formula of “this compound” is C8H11NO2.HCl . The Inchi Code is 1S/C8H11NO2.ClH/c9-4-3-6-1-2-7 (10)5-8 (6)11;/h1-2,5,10-11H,3-4,9H2;1H .Chemical Reactions Analysis
Dopamine serves as a precursor to norepinephrine and epinephrine . Once the catecholamines like Dopamine, Norepinephrine, and Epinephrine are formed, they are packaged in granulated vesicles to be transmitted across the synapse in response to a stimuli .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 189.64 . It is stored at room temperature and is in the form of oil .Scientific Research Applications
Antioxidant Behavior and Reactive Oxygen Species (ROS) Scavenging
Research has explored the unusual reaction of semiquinone radicals with molecular oxygen, which is relevant to the antioxidant properties of hydroxyl-substituted compounds like catechols and hydroquinones. These studies suggest a complex interaction that influences the antioxidant capacity, potentially applicable to understanding the reactivity and protective effects of related compounds in biological systems (Valgimigli et al., 2008).
Molecular Interactions and Crystal Structure
The study of sulfonamides, which shares structural motifs with the subject compound, reveals insights into molecular interactions in crystals and solutions. This includes understanding solubility, solvation, and distribution, which are crucial for developing pharmaceutical applications and designing materials with specific physical properties (Perlovich et al., 2008).
Environmental Contaminant Adsorption
Investigations into the adsorption of hydroxyl- and amino-substituted aromatics onto carbon nanotubes have shown significant implications for environmental remediation. Such studies demonstrate the potential of these compounds for selective removal of contaminants, offering a pathway to environmental applications for related chemicals (Chen et al., 2008).
Antibacterial and Antifungal Properties
Research on new 4-{2-[(Aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols has uncovered promising antibacterial and antifungal activities. This suggests that structurally similar compounds, including 4-(2-Aminoethyl)benzene-1,3-diol hydrochloride, could be explored for their potential therapeutic applications (Narayana et al., 2006).
DNA Damage and Apoptosis Induction
Studies on the oxidative DNA damage and apoptosis induced by benzene metabolites have provided insights into the carcinogenic potential of benzene derivatives. These findings are crucial for understanding the biological impacts of related chemicals, including potential genotoxic effects (Hiraku & Kawanishi, 1996).
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethyl)benzene-1,3-diol hydrochloride, also known as dopamine, is the dopamine receptors in the brain . These receptors mediate the action of dopamine, which is a major transmitter in the extrapyramidal system of the brain and plays a crucial role in regulating movement .
Mode of Action
This compound interacts with its targets, the dopamine receptors, by binding to them and triggering a series of biochemical reactions. This interaction results in changes in the neuron’s activity, leading to alterations in the transmission of nerve signals .
Biochemical Pathways
The compound is a catecholamine, meaning it has a catechol nucleus and is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters . It is synthesized from the amino acid tyrosine, which is modified by tyrosine hydroxylase to form DOPA. DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine . Once formed, dopamine is packaged into vesicles to be transmitted across the synapse in response to stimuli .
Result of Action
The molecular and cellular effects of the compound’s action involve the modulation of various physiological processes. For instance, it reduces the production of prolactin, a protein responsible for the production of breast milk . As a neurotransmitter, dopamine can cross a gap between neurons referred to as a synapse, allowing the nerve impulse to continue .
Safety and Hazards
Properties
IUPAC Name |
4-(2-aminoethyl)benzene-1,3-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)5-8(6)11;/h1-2,5,10-11H,3-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHIWVGWSZHYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-22-0 | |
Record name | 4-(2-aminoethyl)benzene-1,3-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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